molecular formula C24H19NO7 B2815906 Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951940-14-0

Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No. B2815906
CAS RN: 951940-14-0
M. Wt: 433.416
InChI Key: VFCXOZXVGIFFES-UHFFFAOYSA-N
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Description

This compound appears to contain several interesting functional groups, including a furan ring, an oxazin ring, and a benzoate ester group. The furan ring is a heterocyclic compound that contains a five-membered ring with four carbon atoms and one oxygen . The oxazin ring is a six-membered ring containing one nitrogen atom, one oxygen atom, and four carbon atoms. The benzoate ester group is derived from benzoic acid and includes a carboxylate ester functional group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and the benzoate ester group. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the degree of conjugation, the presence of polar groups, and the overall size and shape of the molecule would all influence its properties .

Scientific Research Applications

Thermal and Acid-catalyzed Rearrangements : One study explored the thermal and acid-catalyzed rearrangements of oxazines, suggesting potential applications in synthetic chemistry for the rearrangement and functionalization of complex molecules (Faragher & Gilchrist, 1979).

Antimicrobial and Antiviral Activities : Compounds related to the query have been investigated for their biological activities, including antimicrobial and antiviral effects. For instance, alkaloids isolated from mangrove-derived actinomycetes exhibited activity against the H1N1 influenza virus (Wang et al., 2014).

Cytotoxicity against Cancer Cell Lines : Some benzoxazine and aminomethyl derivatives of eugenol, which share structural features with the query compound, showed cytotoxicity against the MCF-7 cancer cell line, indicating potential applications in cancer research (Rudyanto et al., 2015).

Synthesis and Properties of Stabilized Cations : Research on the synthesis and properties of stabilized bis(2-oxo-2H-cyclohepta[b]furan-3-yl)phenylmethyl and related cations reveals insights into the stability and conformational dynamics of these molecules, which could inform the development of new materials or catalysts (Naya & Nitta, 2000).

Mechanism of Action

Without more specific information, it’s difficult to predict the exact mechanism of action of this compound. Its activity would likely depend on the context in which it’s used, such as in a biological system or a chemical reaction .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research with many potential future directions. These could include exploring its synthesis and reactions, studying its properties, or investigating potential applications .

properties

IUPAC Name

methyl 4-[[9-(furan-2-ylmethyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO7/c1-28-24(27)15-4-6-16(7-5-15)32-21-13-30-23-18(22(21)26)8-9-20-19(23)12-25(14-31-20)11-17-3-2-10-29-17/h2-10,13H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCXOZXVGIFFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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